5-Methoxy-N-methylbicyclo[2.2.1]heptan-2-amine;hydrochloride
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Overview
Description
“5-Methoxy-N-methylbicyclo[2.2.1]heptan-2-amine;hydrochloride” is a chemical compound with the CAS Number: 2309453-45-8 . It has a molecular weight of 191.7 . The IUPAC name for this compound is (1S,2R,4S,5S)-5-methoxy-N-methylbicyclo [2.2.1]heptan-2-amine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H17NO.ClH/c1-10-8-4-7-3-6 (8)5-9 (7)11-2;/h6-10H,3-5H2,1-2H3;1H . This code represents the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a powder . The storage temperature is room temperature .Scientific Research Applications
Synthesis and Derivatives
- Synthesis of Derivatives : A study by Butenschön (1994) explored the synthesis of 5-methoxy derivatives by substituting reactions with methoxide anions and dialkylamines, leading to high-yield derivatives of 5-Methoxy-N-methylbicyclo[2.2.1]heptan-2-amine;hydrochloride. This synthesis process is significant in creating specific derivatives for various research applications (Butenschön, 1994).
Stereochemical and Structural Studies
- Crystal and Molecular Structure : The study of the crystal and molecular structures of derivatives is crucial. For instance, Glass et al. (1990) examined the structure of a methionine analogue, emphasizing the importance of understanding molecular configurations for scientific applications (Glass et al., 1990).
Potential Pharmacological Applications
- Pharmacological Investigations : Kasyan et al. (2007) explored the synthesis and characterization of N-substituted endo-5-aminomethyl derivatives, highlighting the potential for these compounds in pharmacological research (Kasyan et al., 2007).
Advanced Synthesis Techniques
- Advanced Synthesis Methods : The development of advanced synthesis methods, as demonstrated in the work of Voss et al. (1997), allows for the creation of new derivatives and potentially opens up new research pathways (Voss et al., 1997).
Safety and Hazards
Properties
IUPAC Name |
5-methoxy-N-methylbicyclo[2.2.1]heptan-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c1-10-8-4-7-3-6(8)5-9(7)11-2;/h6-10H,3-5H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVSYZMKQKGQCQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CC2CC1CC2OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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